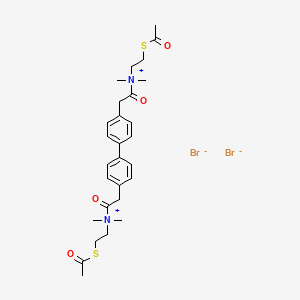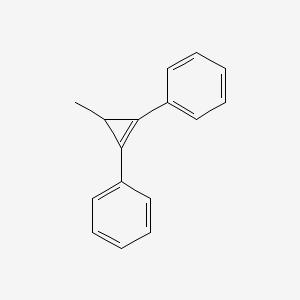![molecular formula C17H26O B15344871 1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone](/img/structure/B15344871.png)
1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one is an organic compound with the molecular formula C17H26O It is a derivative of cycloundecadiene and features a unique structure with multiple methyl groups and a methylene group attached to a cycloundecadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a catalyst to form the cycloundecadiene ring structure. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or acids, while reduction typically produces alcohols .
科学的研究の応用
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2,5,9-Trimethylcycloundeca-4,8-dien-1-one
- 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one
- (E)-2-Hydroxy-5,9-dimethyl-1,2-diphenyldeca-4,8-dien-1-one
Uniqueness
1-(6,6,9-Trimethyl-2-methylenecycloundeca-4,8-dien-1-yl)ethan-1-one is unique due to its specific arrangement of methyl and methylene groups on the cycloundecadiene ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC名 |
1-[(4E,8E)-6,6,9-trimethyl-2-methylidenecycloundeca-4,8-dien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-8-9-16(15(3)18)14(2)7-6-11-17(4,5)12-10-13/h6,10-11,16H,2,7-9,12H2,1,3-5H3/b11-6+,13-10+ |
InChIキー |
YRFMWVJKSSLTAZ-PIUHNEHMSA-N |
異性体SMILES |
C/C/1=C\CC(/C=C/CC(=C)C(CC1)C(=O)C)(C)C |
正規SMILES |
CC1=CCC(C=CCC(=C)C(CC1)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


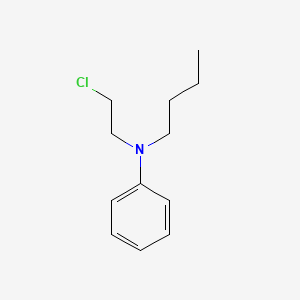

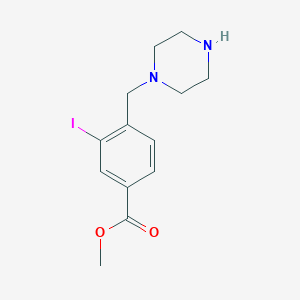
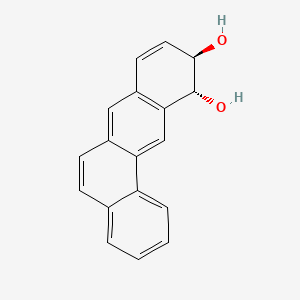
![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
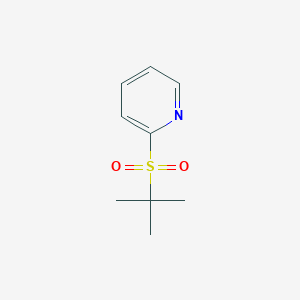
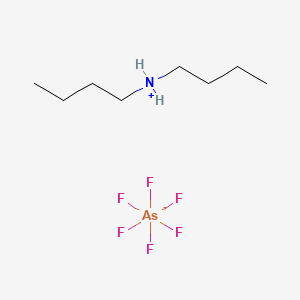
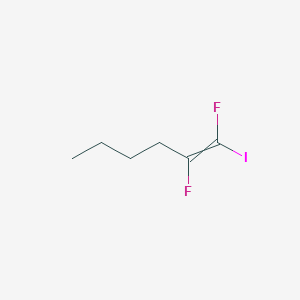
![2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-](/img/structure/B15344824.png)
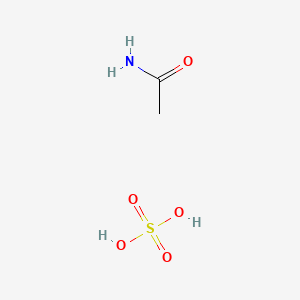
![8-(Cyclopropylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B15344834.png)
